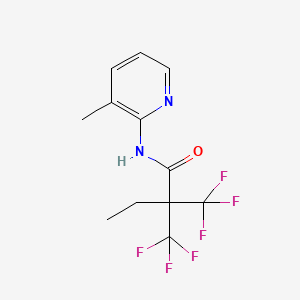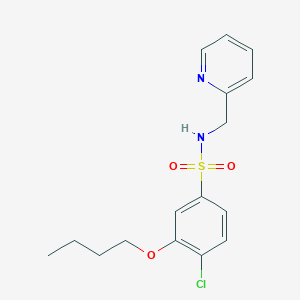
N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide, commonly known as A-836,339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring substances in the body that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects. A-836,339 is a promising compound for the treatment of various conditions, including pain, anxiety, and inflammation.
Mechanism of Action
A-836,339 works by inhibiting N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide, which leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes, including pain, mood, and appetite. By increasing endocannabinoid levels, A-836,339 can modulate these processes.
Biochemical and physiological effects:
A-836,339 has been shown to have analgesic effects in preclinical models of pain. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, A-836,339 has anti-inflammatory effects, reducing inflammation in various models of inflammation. A-836,339 has also been shown to have effects on reward processing and drug addiction, reducing drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
A-836,339 is a potent and selective N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibitor, making it a useful tool for investigating the role of endocannabinoids in various physiological processes. However, its lipophilicity can make it difficult to work with in some experimental settings. Additionally, the effects of this compound inhibition can be complex, as endocannabinoids have multiple targets in the body.
Future Directions
There are several potential future directions for research on A-836,339. One area of interest is the use of A-836,339 in combination with other drugs, such as opioids, to enhance their analgesic effects. Another area of interest is the development of more selective N-(3-methyl-2-pyridinyl)-2,2-bis(trifluoromethyl)butanamide inhibitors, which may have fewer off-target effects. Additionally, the use of A-836,339 in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research. Overall, A-836,339 is a promising compound with potential therapeutic applications in various conditions.
Synthesis Methods
The synthesis of A-836,339 involves several steps. The starting material is 3-methyl-2-pyridinecarboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,2-bis(trifluoromethyl)butan-1-amine to yield the desired product. The synthesis of A-836,339 has been optimized to improve yield and purity.
Scientific Research Applications
A-836,339 has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. A-836,339 has also been investigated for its effects on drug addiction, as endocannabinoids play a role in reward processing and addiction. Furthermore, A-836,339 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O/c1-3-10(11(13,14)15,12(16,17)18)9(21)20-8-7(2)5-4-6-19-8/h4-6H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDPIDDXZFXVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![N-(3-phenylpropyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4973516.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)
